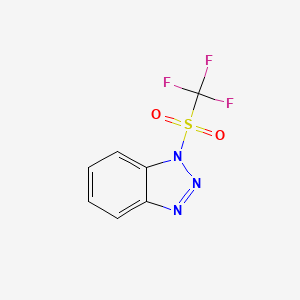

1-(Trifluoromethyl)sulphonyl-1H-benzotriazole

Description

The exact mass of the compound 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(trifluoromethylsulfonyl)benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O2S/c8-7(9,10)16(14,15)13-6-4-2-1-3-5(6)11-12-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTZLMGXPHZYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117632-84-5 | |

| Record name | 1-(Trifluoromethanesulfonyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Trifluoromethyl)sulphonyl-1H-benzotriazole synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole

Abstract

This technical guide provides a comprehensive overview of 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole, a pivotal reagent in modern organic synthesis. Developed for researchers, chemists, and professionals in drug development, this document details a robust and reliable protocol for its synthesis from 1H-benzotriazole and trifluoromethanesulfonic anhydride. We delve into the causality behind critical experimental parameters, ensuring a deep understanding of the reaction mechanism. The guide further establishes a self-validating framework for the compound's characterization using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized for clarity, and key workflows are illustrated with diagrams. Crucially, this document emphasizes authoritative grounding with rigorous in-text citations and a complete reference list, alongside a thorough discussion of the necessary safety protocols for handling the reagent and its precursors.

Introduction to 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole

1-(Trifluoromethyl)sulfonyl-1H-benzotriazole, often referred to as triflyl-benzotriazole, is a stable, crystalline solid that serves as a powerful electrophilic triflylating agent. The trifluoromethylsulfonyl (triflyl, Tf) group is one of the best leaving groups in organic chemistry, a property derived from the strong electron-withdrawing nature of the three fluorine atoms, which extensively delocalizes the negative charge on the corresponding triflate anion.

While trifluoromethanesulfonic (triflic) anhydride is the most common source of the electrophilic triflyl group, its properties as a highly corrosive, moisture-sensitive, and volatile fuming liquid present significant handling challenges.[1] 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole offers a compelling alternative. As a solid, it is significantly easier to handle, weigh, and store, providing a safer and often more convenient means of introducing the critical triflyl group onto a wide range of nucleophiles. Its utility is particularly pronounced in the synthesis of complex molecules and pharmaceutical intermediates where mild reaction conditions and precise control are paramount.[2][3]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(trifluoromethylsulfonyl)benzotriazole | [4] |

| Molecular Formula | C₇H₄F₃N₃O₂S | [4] |

| Molecular Weight | 251.19 g/mol | [4] |

| CAS Number | 117632-84-5 | [4] |

| Melting Point | 36.0 to 40.0 °C | [5] |

| Appearance | White to off-white solid | |

| Complexity | 364 | [5] |

Synthesis of 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole

The synthesis of this reagent is achieved through the reaction of 1H-benzotriazole with trifluoromethanesulfonic anhydride.[5][6] The reaction involves the nucleophilic attack of a nitrogen atom from the benzotriazole ring on the highly electrophilic sulfur atom of the anhydride.

Causality Behind Experimental Choices

-

Reagents :

-

1H-Benzotriazole : Serves as the nucleophile and the structural backbone of the final reagent.

-

Trifluoromethanesulfonic Anhydride (Tf₂O) : Acts as the powerful electrophilic source of the triflyl group.[1]

-

Pyridine (or other non-nucleophilic base) : This is a critical component. The reaction releases one equivalent of triflic acid (TfOH). A base is required to neutralize this strong acid, driving the reaction to completion. A non-nucleophilic base is chosen to prevent it from competing with benzotriazole in reacting with the triflic anhydride.[5]

-

-

Solvent : An anhydrous, aprotic solvent like dichloromethane (DCM) is essential. Triflic anhydride reacts violently with water and other protic solvents. DCM effectively dissolves the reactants while remaining inert under the reaction conditions.[5]

-

Temperature : The reaction is highly exothermic. Initiating the addition of triflic anhydride at a very low temperature (-78 °C, typically a dry ice/acetone bath) is crucial for controlling the reaction rate, minimizing the formation of side products, and ensuring safety. Allowing the mixture to slowly warm to room temperature ensures the reaction proceeds to completion.[5]

Experimental Workflow

The following diagram outlines the logical flow of the synthetic procedure, from initial setup to final product isolation.

Caption: Synthetic workflow for 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole.

Detailed Step-by-Step Protocol

This protocol is adapted from established chemical literature and should only be performed by trained personnel in a suitable laboratory setting with appropriate safety measures.[5]

-

Preparation : Assemble a flame- or oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

-

Reagent Addition : To the flask, add 1H-benzotriazole (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration). Stir until all solids dissolve.

-

Basification : Add dry pyridine (1.1 eq) to the solution via syringe.

-

Cooling : Cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Triflic Anhydride Addition : Slowly add trifluoromethanesulfonic anhydride (1.05 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

-

Initial Reaction : Stir the mixture at -78 °C for 1 hour.

-

Completion : Remove the cooling bath and allow the reaction to naturally warm to room temperature. Continue stirring for 12-16 hours.

-

Workup : Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.

-

Washing : Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : The crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure product.

Comprehensive Characterization

Unambiguous characterization of the synthesized product is essential to confirm its identity, structure, and purity. A combination of spectroscopic methods provides a self-validating system.

Table 2: Spectroscopic Data for Structural Verification

| Technique | Expected Observations |

| ¹H NMR | Multiplets in the aromatic region (approx. δ 7.5-8.5 ppm) corresponding to the four protons on the benzotriazole ring system. The exact shifts and coupling patterns will be distinct from the starting material. |

| ¹³C NMR | Signals corresponding to the aromatic carbons of the benzotriazole ring. A characteristic quartet (due to ¹JC-F coupling) for the trifluoromethyl carbon, typically observed around δ 120 ppm.[7] |

| ¹⁹F NMR | A singlet peak around δ -75 to -80 ppm, confirming the presence of the CF₃ group. |

| FT-IR (cm⁻¹) | Strong absorption bands characteristic of S=O stretching (approx. 1410 and 1220 cm⁻¹), C-F stretching (approx. 1250-1100 cm⁻¹), and aromatic C=C and C-H vibrations. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺) should be observed, corresponding to the calculated exact mass of 250.9976.[4] |

The combined data from these techniques provide definitive proof of synthesis. For instance, the disappearance of the broad N-H proton signal from the 1H-benzotriazole starting material[8] and the appearance of a signal in the ¹⁹F NMR spectrum are clear indicators of a successful reaction.

Safety, Handling, and Storage

Proper safety precautions are non-negotiable when working with this reagent and its precursors.

-

Hazard Identification : 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole is known to cause skin irritation (H315) and serious eye irritation (H319).[4] The reactant, triflic anhydride, is extremely corrosive and reacts violently with water.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, a face shield (especially when handling triflic anhydride), and chemically resistant gloves (e.g., nitrile or neoprene).[9][10]

-

Handling : All manipulations, especially the synthesis, must be conducted in a well-ventilated chemical fume hood.[9] An inert atmosphere (nitrogen or argon) is required for the synthesis to prevent the decomposition of triflic anhydride.[11] Use proper syringe and cannula techniques for transferring pyrophoric or highly reactive liquids.[12]

-

Storage : Store the product in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from moisture, strong acids, and oxidizing agents.[9]

-

Spills and Disposal : In case of a spill, contain the spillage and collect it with an inert absorbent material.[9] Dispose of all chemical waste in accordance with local, state, and federal regulations. Never wash triflic anhydride residues with water; they should be quenched carefully in an appropriate solvent.[9]

Applications in Research and Drug Development

The primary application of 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole is as an electrophilic triflylating agent. It provides a convenient method for converting nucleophiles, such as alcohols and phenols, into their corresponding triflates. These triflates are exceptionally good substrates for substitution and elimination reactions, making them valuable intermediates in the synthesis of complex organic molecules.

The benzotriazole scaffold itself is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[13][14][15] Furthermore, the incorporation of trifluoromethyl groups is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[3] This reagent, therefore, exists at the intersection of two highly valuable moieties in pharmaceutical research.

Conclusion

1-(Trifluoromethyl)sulfonyl-1H-benzotriazole is a valuable and versatile synthetic tool. Its nature as a stable, crystalline solid makes it a safer and more manageable alternative to triflic anhydride for electrophilic triflylation. This guide has provided a detailed, evidence-based framework for its synthesis, characterization, and safe handling. By understanding the chemical principles behind the protocol and adhering to strict safety standards, researchers can confidently prepare and utilize this powerful reagent to advance their objectives in organic synthesis and drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3692410, 1-(Trifluoromethanesulfonyl)-1H-benzotriazole. Retrieved from [Link]

-

Meshcheryakov, V. I., et al. (2009). Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride. Russian Journal of Organic Chemistry, 45(10), 1516–1525. (Link available via ResearchGate). Retrieved from [Link]

-

Molecular Research Center. (1994). Safety Data Sheet - TRI Reagent. Retrieved from [Link]

-

LookChem. (n.d.). 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole. Retrieved from [Link]

-

Wiley-VCH GmbH. (2026). 1-TRIFLUOROMETHYLSULFONYL-1-H-1,2,3-BENZOTRIAZOLE - 13C NMR. SpectraBase. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Benzotriazole in Organic Synthesis. Retrieved from [Link]

-

Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315-26. Retrieved from [Link]

-

Wang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30, 48846–48857. Retrieved from [Link]

-

Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 12(3), 133-140. Retrieved from [Link]

-

Kamal, A., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. Journal of the Korean Chemical Society, 59(4), 267-281. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]

- Google Patents. (1966). US3227726A - Preparation of benzotriazole.

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

-

Baraznenok, I. L., et al. (2000). Triflic Anhydride: A Mild Reagent for Highly Efficient Synthesis of 1,2-Benzisoxazoles.... ChemInform, 31(29). (Link available via ResearchGate). Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2017). Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. Journal of Advances in Chemistry, 13(1). (Link available via ResearchGate). Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzotriazole. NIST Chemistry WebBook. Retrieved from [Link]

-

Schwindeman, J. A., et al. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety. Retrieved from [Link]

-

Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole.... International Journal of Research and Review, 8(5), 365-377. Retrieved from [Link]

-

Adamic, M., et al. (2000). Reactions with 1-benzotriazolecarboxylic acid chloride. VIII. Synthesis of N-hydroxyisocyanate derivatives. Croatica Chemica Acta, 73(2), 569-574. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzotriazole IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Zhang, G. F., et al. (2015). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 7(3), 118-122. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

-

Terse, P. (n.d.). Synthesis of Benzotriazole from o-Phynylenediamine. SlideShare. Retrieved from [Link]

-

Youngstown State University. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. 1-(Trifluoromethanesulfonyl)-1H-benzotriazole | C7H4F3N3O2S | CID 3692410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. weizmann.ac.il [weizmann.ac.il]

- 10. mrcgene.com [mrcgene.com]

- 11. Handling Pyrophoric Reagents | YSU [ysu.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijrrjournal.com [ijrrjournal.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 1-(Trifluoromethanesulfonyl)benzotriazole

Introduction

In the landscape of modern organic synthesis, the strategic introduction of the trifluoromethanesulfonyl (triflyl) group is a cornerstone for enhancing reactivity and enabling a vast array of chemical transformations. Among the arsenal of reagents developed for this purpose, 1-(Trifluoromethanesulfonyl)benzotriazole, hereafter referred to as triflylbenzotriazole, has emerged as a highly effective and versatile electrophilic triflylating agent. Its unique combination of reactivity, stability, and ease of handling has solidified its role in the synthesis of complex molecules, from pharmaceutical intermediates to advanced materials.

This guide provides a comprehensive overview of the core physical and chemical properties of triflylbenzotriazole. It is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful reagent in their synthetic endeavors. We will delve into its structural attributes, reactivity profile, and provide field-proven protocols to ensure its safe and effective application in the laboratory.

Molecular Structure and Key Features

Triflylbenzotriazole is a crystalline solid that integrates two key functional components into a single molecule: the highly electron-withdrawing trifluoromethanesulfonyl group and the benzotriazole leaving group. The nitrogen atom of the benzotriazole ring is directly bonded to the sulfur atom of the triflyl group, creating a potent electrophilic center at the sulfur atom.

The stability of the benzotriazole anion makes it an excellent leaving group, which is the fundamental principle behind the reagent's efficacy. Upon nucleophilic attack at the sulfur atom, the benzotriazole moiety departs, facilitating the transfer of the Tf group to the nucleophile.

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

bgcolor="#FFFFFF";

// Nodes for atoms

N1 [label="N", pos="0,1.5!"];

N2 [label="N", pos="-0.75,0.75!"];

N3 [label="N", pos="0.75,0.75!"];

C1 [label="C", pos="-1.5,0!"];

C2 [label="C", pos="1.5,0!"];

C3 [label="C", pos="-1.5,-1.5!"];

C4 [label="C", pos="1.5,-1.5!"];

C5 [label="C", pos="-0.75,-2.25!"];

C6 [label="C", pos="0.75,-2.25!"];

S [label="S", pos="0,3!"];

O1 [label="O", pos="-1,3.75!"];

O2 [label="O", pos="1,3.75!"];

C_CF3 [label="C", pos="0,4.5!"];

F1 [label="F", pos="-0.75,5.25!"];

F2 [label="F", pos="0.75,5.25!"];

F3 [label="F", pos="0,6!"];

// Benzene ring bonds

C1 -- C2;

C2 -- C4;

C4 -- C6;

C6 -- C5;

C5 -- C3;

C3 -- C1;

// Triazole ring bonds

N2 -- C1;

N3 -- C2;

N2 -- N1;

N3 -- N1;

// Triflyl group bonds

N1 -- S;

S -- O1 [style=double];

S -- O2 [style=double];

S -- C_CF3;

C_CF3 -- F1;

C_CF3 -- F2;

C_CF3 -- F3;

}

Caption: General workflow for alcohol triflylation.

Safety and Handling

1-(Trifluoromethanesulfonyl)benzotriazole is an irritant. It is known to cause skin and serious eye irritation.[1][2]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[3]

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Handling Precautions:

-

Avoid breathing dust, mist, or vapor.[3]

-

-

Wash hands thoroughly after handling.[2]

-

Keep away from heat, sparks, and open flames.[2]

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical advice.[5]

Conclusion

1-(Trifluoromethanesulfonyl)benzotriazole is a powerful and reliable reagent for the introduction of the trifluoromethanesulfonyl group onto a variety of nucleophiles. Its solid nature and relative stability (when stored correctly) make it a convenient alternative to the highly corrosive triflic anhydride. By understanding its fundamental physical and chemical properties and adhering to safe handling protocols, researchers can effectively harness the synthetic potential of this versatile reagent to advance their scientific objectives.

References

-

PubChem. (n.d.). 1-(Trifluoromethanesulfonyl)-1H-benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Safety Data Sheet. (n.d.). KR-134MBL. Retrieved from [Link]

-

Tri-iso. (n.d.). Material Safety Data Sheet for PREVENTOL CI 7-50. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(Trifluoromethanesulfonyl)-1H-benzotriazole (CAS 117632-84-5) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the properties, synthesis, applications, and handling of 1-(Trifluoromethanesulfonyl)-1H-benzotriazole, a versatile reagent in modern organic synthesis. With a focus on practical utility for researchers in academia and the pharmaceutical industry, this document delves into the core chemical principles and established protocols associated with this compound.

Core Properties and Specifications

1-(Trifluoromethanesulfonyl)-1H-benzotriazole, identified by CAS number 117632-84-5, is a white crystalline solid that serves as a powerful triflating and sulfonylation agent. Its molecular structure combines the stability of the benzotriazole ring with the exceptional leaving group ability of the trifluoromethanesulfonyl (triflyl) group.

| Property | Value | Reference |

| Chemical Name | 1-(Trifluoromethanesulfonyl)-1H-benzotriazole | |

| CAS Number | 117632-84-5 | |

| Molecular Formula | C₇H₄F₃N₃O₂S | [1] |

| Molecular Weight | 251.18 g/mol | [1] |

| Melting Point | 38 °C | |

| Appearance | White to off-white crystalline solid | |

| Purity (typical) | >98.0% (HPLC) |

Solubility: While detailed quantitative data is limited, 1-(Trifluoromethanesulfonyl)-1H-benzotriazole is generally soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF). It is sparingly soluble in water.[2][3] The parent compound, benzotriazole, is soluble in hot water, alkaline aqueous solutions, ethanol, benzene, toluene, and chloroform.[3][4]

Spectral Data:

-

¹³C NMR: The carbon chemical shifts provide a characteristic fingerprint of the molecule's structure.

-

¹⁹F NMR: The trifluoromethyl group exhibits a characteristic singlet in the ¹⁹F NMR spectrum. The chemical shift of a -CF₃ group typically falls in the range of +40 to +80 ppm relative to CFCl₃.[5]

Synthesis and Mechanism of Action

1-(Trifluoromethanesulfonyl)-1H-benzotriazole is synthesized from the reaction of 1H-benzotriazole with trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O).[1]

The primary function of this reagent is to act as an electrophilic source of the triflyl group (-SO₂CF₃). The benzotriazole moiety serves as an excellent leaving group, facilitating the transfer of the triflyl group to a nucleophile.

Diagram: General Mechanism of Triflation

Caption: General triflation reaction using 1-(Trifluoromethanesulfonyl)-1H-benzotriazole.

Applications in Organic Synthesis

The triflyl group is one of the best leaving groups in organic chemistry, making triflate esters and amides valuable intermediates for a wide range of transformations, including nucleophilic substitution and cross-coupling reactions.

Triflation of Alcohols and Phenols

The conversion of alcohols and phenols to their corresponding triflates is a key application. These triflates are excellent substrates for subsequent reactions.

Experimental Protocol: General Procedure for the Triflation of Phenols

-

To a solution of the phenol (1.0 eq.) in a suitable aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 1-(Trifluoromethanesulfonyl)-1H-benzotriazole (1.1 eq.) in the same solvent dropwise over 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sulfonylation of Amines

Primary and secondary amines can be readily converted to their corresponding trifluoromethanesulfonamides (triflamides). The resulting N-triflyl group is a strong electron-withdrawing group and can be used as a protecting group.

Experimental Protocol: General Procedure for the Sulfonylation of Primary Amines

-

Dissolve the primary amine (1.0 eq.) in a suitable aprotic solvent (e.g., DCM or ACN) under an inert atmosphere.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

-

Cool the mixture to 0 °C.

-

Add 1-(Trifluoromethanesulfonyl)-1H-benzotriazole (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 2-6 hours, monitoring for completion.

-

Dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the product by recrystallization or column chromatography.

Deprotection of Triflyl Groups

The removal of the triflyl group from triflamides can be achieved under reductive conditions. While the C-O bond in triflate esters is generally stable, the S-O bond can be cleaved.[6]

Role in Drug Discovery and Development

While specific biological activity for 1-(Trifluoromethanesulfonyl)-1H-benzotriazole itself is not a primary focus, the trifluoromethanesulfonyl group it introduces can significantly impact the biological properties of a molecule. Trifluoromethyl and sulfonyl groups are known to modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[7]

Derivatives of benzotriazole have shown a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[8][9][10] Furthermore, trifluoromethanesulfonamides have been investigated as potent and selective agonists for peroxisome proliferator-activated receptor alpha (PPARα) and in the development of anti-trypanosomal agents.[11][12] The use of N-triflyl phosphoramide has been explored in asymmetric catalysis, highlighting the influence of the triflyl group on acidity and reactivity.[13]

Safety, Handling, and Storage

1-(Trifluoromethanesulfonyl)-1H-benzotriazole is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) before handling.

Hazard Identification:

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Protect from heat, moisture, and light.

Suppliers

1-(Trifluoromethanesulfonyl)-1H-benzotriazole is commercially available from various chemical suppliers, including:

-

TCI Chemicals

-

Sigma-Aldrich

-

Alfa Aesar

-

Apollo Scientific

References

[11] Design, synthesis and evaluation of trifluoromethane sulfonamide derivatives as new potent and selective peroxisome proliferator-activated receptor alpha agonists. PubMed. [15] SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [6] Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. PubMed. [16] Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. [17] Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system. The Royal Society of Chemistry. [18] 1-TRIFLUOROMETHYLSULFONYL-1-H-1,2,3-BENZOTRIAZOLE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [19] Protecting group. Wikipedia. Trifluoromethanesulfonamide. Chem-Impex. [5] 19F Chemical Shifts and Coupling Constants. UCSB Department of Chemistry and Biochemistry. [20] 19F NMR Reference Standards. [13] Design of Chiral N-Triflyl Phosphoramide as a Strong Chiral Brønsted Acid and Its Application to Asymmetric Diels−Alder Reaction. Journal of the American Chemical Society. [7] Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central. [2] 1H-Benzotriazole | C6H5N3 | CID 7220. PubChem. [21] Protective Groups. Organic Chemistry Portal. [22] 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [23] 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the presence of the.... ResearchGate. [12] Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. PubMed Central. [14] 1-(Trifluoromethanesulfonyl)-1H-benzotriazole | C7H4F3N3O2S | CID 3692410. PubChem. Trifluoromethanesulfonamide 95 421-85-2. Sigma-Aldrich. [24] 1H-Benzotriazole(95-14-7) 13C NMR spectrum. ChemicalBook. [25] The Role of Trifluoromethyl Benzotriazole in Organic Synthesis. [26] Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. PubMed. [1] Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride. ResearchGate. [27] Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. [8] Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. (PDF) Benzotriazole in Medicinal Chemistry. ResearchGate. [4] Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide. Benchchem. [10] An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. [28] 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. PubMed. [3] Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide. Benchchem. [29] Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. ResearchGate. [30] Overcoming Solubility Challenges of 7-chloro-5-methyl-1H-benzotriazole in Aqueous Media. Benchchem. [31] The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. rsc.org [rsc.org]

- 7. Protection of N- and O-Functional Groups [organic-chemistry.org]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. researchgate.net [researchgate.net]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. Design, synthesis and evaluation of trifluoromethane sulfonamide derivatives as new potent and selective peroxisome proliferator-activated receptor alpha agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. Protecting group - Wikipedia [en.wikipedia.org]

- 20. colorado.edu [colorado.edu]

- 21. Protective Groups [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]

- 25. nbinno.com [nbinno.com]

- 26. Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and applications of 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole, a potent electrophilic trifluoromethylsulfonylating agent. Drawing upon established principles of organic chemistry and analogous reactivity studies, this document serves as an essential resource for researchers seeking to leverage this reagent in complex organic synthesis.

Introduction: The Significance of the Trifluoromethylsulfonyl Group

The trifluoromethylsulfonyl (CF₃SO₂- or triflyl) group is a cornerstone in modern medicinal and agricultural chemistry. Its powerful electron-withdrawing nature and metabolic stability can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of this group can modulate acidity, lipophilicity, and receptor binding affinity, making reagents that efficiently transfer the triflyl group invaluable in drug discovery and development. 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole, also known as N-Tf-benzotriazole, has emerged as a stable and reactive electrophilic source of the triflyl group.

Synthesis of 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole

The preparation of 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole is achieved through the reaction of 1H-benzotriazole with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base. This straightforward synthesis yields the desired product in high purity and yield.

Experimental Protocol: Synthesis

Materials:

-

1H-Benzotriazole

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Dry pyridine

-

Dry dichloromethane (DCM)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1H-benzotriazole in dry DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add dry pyridine to the cooled solution.

-

To this mixture, add trifluoromethanesulfonic anhydride dropwise via a syringe, maintaining the temperature at -78 °C.

-

Allow the reaction to stir at -78 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole as a stable solid.[1]

dot graphdot { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } Caption: Synthetic scheme for 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole.

The Core Mechanism: Electrophilic Trifluoromethylsulfonylation

The reactivity of 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole stems from the highly electrophilic nature of the sulfur atom in the trifluoromethylsulfonyl group. The potent electron-withdrawing effect of the three fluorine atoms makes the sulfur atom susceptible to nucleophilic attack. The benzotriazole moiety, being a stable anion, functions as an excellent leaving group, facilitating the transfer of the triflyl group to a wide range of nucleophiles.[2][3]

The general mechanism proceeds via a nucleophilic substitution at the sulfur atom:

dot graphdot { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} } Caption: General mechanism of electrophilic trifluoromethylsulfonylation.

The Role of the Benzotriazole Leaving Group

The benzotriazole anion is stabilized by the aromaticity of the fused ring system and the delocalization of the negative charge across the three nitrogen atoms. This inherent stability makes it a very effective leaving group, driving the reaction forward. The pKa of benzotriazole is approximately 8.2, indicating that its conjugate base is relatively weak and therefore stable.[4]

Causality in Experimental Choices

The choice of reaction conditions, such as solvent and temperature, is critical for successful trifluoromethylsulfonylation.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically employed to avoid reaction with the solvent.

-

Temperature: Reactions are often conducted at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the reagent and minimize side reactions, especially when using highly reactive nucleophiles.

-

Base: In reactions involving pronucleophiles (e.g., alcohols, amines, or thiols), a non-nucleophilic base is often required to deprotonate the substrate and generate the active nucleophile.

Applications in Organic Synthesis

1-(Trifluoromethyl)sulphonyl-1H-benzotriazole is a versatile reagent for the trifluoromethylsulfonylation of a variety of nucleophiles.

O-Trifluoromethylsulfonylation of Alcohols

The conversion of alcohols to triflates is a fundamental transformation in organic synthesis, as triflates are excellent leaving groups in nucleophilic substitution and elimination reactions.

Experimental Workflow: O-Trifluoromethylsulfonylation

-

Substrate Preparation: Dissolve the alcohol in an anhydrous aprotic solvent (e.g., DCM).

-

Base Addition: Add a non-nucleophilic base (e.g., pyridine or 2,6-lutidine) to the solution at a low temperature (e.g., 0 °C).

-

Reagent Addition: Slowly add a solution of 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole in the same solvent.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Workup: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl), separate the organic layer, wash with water and brine, dry, and concentrate.

-

Purification: Purify the resulting triflate by column chromatography.

dot graphdot { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } Caption: Workflow for O-Trifluoromethylsulfonylation of an alcohol.

N-Trifluoromethylsulfonylation of Amines

The resulting triflamides are important functional groups in medicinal chemistry and can also serve as precursors for further transformations.

C-Trifluoromethylsulfonylation of Carbon Nucleophiles

While less common, the reaction with soft carbon nucleophiles, such as enolates or stabilized carbanions, can lead to the formation of α-trifluoromethylsulfonyl carbonyl compounds. This is analogous to the C-sulfonylation reactions reported for other N-sulfonylbenzotriazoles.[2][3]

Quantitative Data and Reactivity Comparison

| Reagent | Leaving Group | Relative Reactivity (Qualitative) | Stability |

| Trifluoromethanesulfonic Anhydride | Triflate | Very High | Low |

| 1-(Tf)sulphonyl-1H-benzotriazole | Benzotriazole | High | Good |

| N-Phenyl-bis(trifluoromethanesulfonimide) | PhNTf⁻ | High | Good |

| Triflyl Chloride | Chloride | High | Gas |

The data in the table is a qualitative comparison based on general chemical principles.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The successful formation of the trifluoromethylated product can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a characteristic singlet in the ¹⁹F NMR spectrum and appropriate shifts in the ¹H and ¹³C NMR spectra confirm the incorporation of the triflyl group.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the trifluoromethylated product.

-

Infrared (IR) Spectroscopy: The presence of strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group provides further evidence of a successful reaction.

Conclusion

1-(Trifluoromethyl)sulphonyl-1H-benzotriazole is a valuable reagent for the electrophilic transfer of the trifluoromethylsulfonyl group. Its straightforward synthesis, good stability, and high reactivity, coupled with the excellent leaving group ability of the benzotriazole moiety, make it an attractive choice for a range of synthetic transformations. Understanding its mechanism of action allows for the rational design of experiments and the efficient incorporation of the vital triflyl group into complex molecules.

References

-

Katritzky, A. R., et al. (2005). N-Sulfonylbenzotriazoles as Advantageous Reagents for C-Sulfonylation. The Journal of Organic Chemistry, 70(23), 9191–9197. [Link]

-

PubMed. (2005). N-sulfonylbenzotriazoles as advantageous reagents for C-sulfonylation. The Journal of Organic Chemistry. [Link]

-

Fokin, V. V., & Sharpless, K. B. (2011). Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Two reaction modes from N‐sulfonyl‐1,2,3‐triazoles. [Link]

-

Mayr, H., et al. (2015). Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. [Link]

-

Barata-Vallejo, S., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. [Link]

-

ResearchGate. (n.d.). Development of Electrophilic Trifluoromethylating Reagents. [Link]

-

Lupine Publishers. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. [Link]

-

Umemoto, T. (2017). Development of Electrophilic Trifluoromethylating Reagents. OUCI. [Link]

-

Yagupolskii, L. M., et al. (1994). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 59(2), 253-257. [Link]

-

PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior. [Link]

-

GSC Online Press. (2020). Review on synthetic study of benzotriazole. [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. [Link]

-

ResearchGate. (2017). Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Benzotriazole in medicinal chemistry: An overview. [Link]

-

Beilstein Journals. (2021). 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Spectroscopic Analysis

1-(Trifluoromethyl)sulfonyl-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic compound with a wide range of applications, including its use as a synthetic auxiliary and its presence in various biologically active molecules.[1] The introduction of the trifluoromethylsulfonyl group is anticipated to significantly modulate the electronic properties and reactivity of the benzotriazole core. Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. Spectroscopic techniques such as NMR, IR, and MS provide a powerful and non-destructive means to elucidate the molecular structure and purity of chemical compounds. This guide will delve into the expected spectroscopic signatures of 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole, offering a predictive framework for its characterization.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Figure 1: Chemical structure of 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole.

The key structural features that will influence the spectroscopic data are:

-

The Benzotriazole Ring System: A bicyclic aromatic system containing three nitrogen atoms.

-

The Trifluoromethylsulfonyl Group (-SO₂CF₃): A strong electron-withdrawing group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Figure 2: Standardized workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Predicted Spectrum

The ¹H NMR spectrum of the parent 1H-benzotriazole in CDCl₃ typically shows two multiplets for the aromatic protons around 7.30-7.40 ppm and 7.90-7.97 ppm, and a very broad signal for the N-H proton which can be solvent and concentration dependent.[2][3]

For 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole, the strong electron-withdrawing nature of the -SO₂CF₃ group attached to N-1 will deshield the protons of the benzotriazole ring system. The symmetry of the parent compound is broken, and thus four distinct signals for the aromatic protons are expected.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-4 | ~8.2 - 8.4 | d | J ≈ 8 |

| H-5 | ~7.6 - 7.8 | t | J ≈ 8, 8 |

| H-6 | ~7.7 - 7.9 | t | J ≈ 8, 8 |

| H-7 | ~8.0 - 8.2 | d | J ≈ 8 |

Rationale: The protons ortho and para to the N-SO₂CF₃ group (H-7 and H-5) will be more deshielded than the meta protons (H-6 and H-4) due to resonance and inductive effects. The exact assignment would require 2D NMR techniques such as COSY and NOESY.

¹³C NMR Spectroscopy: Predicted Spectrum

The ¹³C NMR spectrum of 1H-benzotriazole exhibits three signals for the six benzene ring carbons due to symmetry.[4] The introduction of the trifluoromethylsulfonyl group will break this symmetry, resulting in six distinct signals for the aromatic carbons. The carbon of the trifluoromethyl group will also be visible and will show coupling to the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole

| Carbon Atoms | Predicted Chemical Shift (ppm) |

| C-4 | ~120 - 125 |

| C-5 | ~128 - 132 |

| C-6 | ~130 - 135 |

| C-7 | ~115 - 120 |

| C-3a | ~145 - 150 |

| C-7a | ~130 - 135 |

| CF₃ | ~118 - 122 (quartet, ¹JCF ≈ 270-280 Hz) |

Rationale: The chemical shifts are predicted based on the known values for benzotriazole and the expected deshielding effects of the sulfonyl group. The CF₃ carbon signal will appear as a quartet due to coupling with the three fluorine atoms.[5]

¹⁹F NMR Spectroscopy: Predicted Spectrum

¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds. The trifluoromethylsulfonyl group will give rise to a single signal in the ¹⁹F NMR spectrum.

Table 3: Predicted ¹⁹F NMR Chemical Shift (δ) for 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole

| Fluorine Atoms | Predicted Chemical Shift (ppm) | Multiplicity |

| -SO₂CF₃ | ~ -70 to -80 | s |

Rationale: The chemical shift of the CF₃ group is influenced by the electronegativity of the attached group. The sulfonyl group is strongly electron-withdrawing, leading to a chemical shift in the typical range for trifluoromethyl groups attached to sulfur.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole will be characterized by the vibrational modes of the benzotriazole ring and the trifluoromethylsulfonyl group.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Figure 3: Workflow for acquiring an IR spectrum using the KBr pellet method.

Predicted IR Absorption Bands

The IR spectrum of 1H-benzotriazole shows characteristic bands for N-H stretching (broad, ~3000-3400 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and aromatic C=C stretching (~1400-1600 cm⁻¹).[7][8] For the title compound, the N-H band will be absent, and new, strong absorptions for the -SO₂CF₃ group will appear.

Table 4: Predicted Characteristic IR Absorption Bands for 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1600 - 1450 | Medium to Strong | Aromatic C=C ring stretching |

| ~1410 - 1370 | Strong | Asymmetric SO₂ stretching[9] |

| ~1204 - 1166 | Strong | Symmetric SO₂ stretching[9] |

| ~1250 - 1100 | Strong | C-F stretching |

| ~750 - 700 | Strong | Aromatic C-H out-of-plane bending |

Rationale: The most prominent features will be the strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group and the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Figure 4: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Predicted Mass Spectrum and Fragmentation

The molecular weight of 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole is 251.19 g/mol .[10] The molecular ion peak (M⁺) is expected at m/z 251.

The fragmentation pattern will be influenced by the relative stability of the resulting fragments. Common fragmentation pathways for benzotriazoles involve the loss of N₂.[11] For trifluoromethyl-containing compounds, the loss of a CF₃ radical is a common fragmentation pathway.[12]

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole

| m/z | Predicted Fragment |

| 251 | [M]⁺ |

| 223 | [M - N₂]⁺ |

| 182 | [M - CF₃]⁺ |

| 118 | [C₆H₄N₃]⁺ (Benzotriazole radical cation) |

| 91 | [C₆H₅N]⁺ |

| 76 | [C₆H₄]⁺ |

| 69 | [CF₃]⁺ |

Rationale: The fragmentation is likely to proceed via several pathways, including the loss of stable neutral molecules like N₂ and radicals like ·CF₃. The relative intensities of these fragment ions will depend on their stability.

Conclusion: A Predictive Spectroscopic Profile

This technical guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectra of 1-(Trifluoromethyl)sulfonyl-1H-benzotriazole. While awaiting the public availability of experimental data, the interpretations and predictions provided herein offer a robust framework for the spectroscopic characterization of this compound. The strong electron-withdrawing nature of the trifluoromethylsulfonyl group is expected to be the dominant factor influencing the spectroscopic properties, leading to significant downfield shifts in the NMR spectra and the appearance of characteristic strong absorption bands in the IR spectrum. The predicted mass spectral fragmentation patterns provide further avenues for structural confirmation. This guide, grounded in fundamental spectroscopic principles and comparative data analysis, is intended to be a valuable resource for scientists and researchers working with this and related compounds.

References

- Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.

- BenchChem. (n.d.). Spectroscopic Characterization of Benzotriazole: A Technical Guide.

- PubChem. (n.d.). 1-(Trifluoromethanesulfonyl)-1H-benzotriazole.

- ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound.

- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.

- ResearchGate. (n.d.). ¹H-NMR of: (A) reaction mixture of benzotriazole (1a) with....

- ACS Publications. (n.d.). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines.

- PubMed. (1967). Studies on organic fluorine compounds. II.

- BenchChem. (n.d.).

- Supporting Inform

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). An NMR study of the equilibria involved with benzotriazole, carbonyl compounds, and their adducts.

- ChemicalBook. (n.d.). 1H-Benzotriazole(95-14-7) 1H NMR.

- ResearchGate. (n.d.). 1H and 13C NMR spectra signals of 1 in DMSO-d6, showing the....

- Beilstein Journals. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.

- BenchChem. (n.d.). Application Notes and Protocols: Infrared Spectroscopy of the Sulfonic Acid Group in 3,5-Dimethylbenzenesulfonic Acid.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....

- SpectraBase. (n.d.). 1-TRIFLUOROMETHYLSULFONYL-1-H-1,2,3-BENZOTRIAZOLE - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride.

- Beilstein Journals. (n.d.).

- (n.d.). 19F NMR Reference Standards.

- PubChem. (n.d.). 1H-Benzotriazole.

- ResearchGate. (n.d.). FTIR spectrum of the Benzotriazole powder.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). FTIR spectrum of benzotriazole.

- (n.d.). Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene.

- Frontiers. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.

- NIST WebBook. (n.d.). 1H-Benzotriazole.

- ChemicalBook. (n.d.). 1H-Benzotriazole(95-14-7) 13C NMR spectrum.

- NIST WebBook. (n.d.). 1H-Benzotriazole.

- PMC. (n.d.). 1-Methanesulfonyl-1H-1,2,3-benzotriazole.

- Google Patents. (n.d.). US20140171658A1 - Methods for triazole synthesis.

- Journal of the Chilean Chemical Society. (n.d.). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)

- BenchChem. (n.d.).

- ResearchGate. (n.d.).

- PubChem. (n.d.). 1-Hydroxybenzotriazole.

- NIST WebBook. (n.d.). 1H-Benzotriazole.

Sources

- 1. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-Benzotriazole(95-14-7) 1H NMR [m.chemicalbook.com]

- 3. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Benzotriazole(95-14-7) 13C NMR spectrum [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. colorado.edu [colorado.edu]

- 7. 1H-Benzotriazole [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. 1-(Trifluoromethanesulfonyl)-1H-benzotriazole | C7H4F3N3O2S | CID 3692410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

An In-Depth Technical Guide to the Stability and Storage of 1-(Trifluoromethylsulfonyl)benzotriazole

Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction and Reagent Profile

1-(Trifluoromethylsulfonyl)benzotriazole, hereafter referred to as triflylbenzotriazole, is a highly effective electrophilic triflylating agent utilized in modern organic synthesis. Its primary function is the introduction of the trifluoromethanesulfonyl (triflyl) group (-SO₂CF₃) onto a variety of nucleophilic substrates. The triflyl group is an exceptional leaving group, rendering the resulting triflates highly valuable intermediates for cross-coupling reactions, nucleophilic substitutions, and elimination reactions.

The efficacy of triflylbenzotriazole is intrinsically linked to its reactivity. This same reactivity, however, necessitates a thorough understanding of its stability profile and dictates stringent storage and handling protocols. Degradation of the reagent not only leads to diminished yields and impure reaction mixtures but can also introduce unforeseen side reactions. This guide provides a comprehensive overview of the factors governing the stability of triflylbenzotriazole, its primary decomposition pathways, and field-proven protocols for its storage, handling, and stability assessment.

Caption: Primary decomposition pathway via hydrolysis.

Thermal Stress

Incompatible Materials

As a potent electrophile, triflylbenzotriazole will react exothermically with a wide range of nucleophiles. These are not merely storage incompatibilities but represent its intended chemical function. It is crucial to prevent unintended contact during storage.

| Class of Incompatible Material | Reason for Incompatibility | Potential Products |

| Strong Bases | Act as nucleophiles or deprotonate other trace nucleophiles (e.g., water), increasing their reactivity. | Triflamides, sulfonates, decomposition. |

| Alcohols, Amines, Thiols | Primary reactants for triflylation. [1][2] | O-Triflates, N-Triflamides, S-Triflates. |

| Strong Oxidizing Agents | Can lead to uncontrolled, exothermic reactions and degradation of the benzotriazole ring. [3] | Various oxidized species, gas evolution. |

| Strong Acids | While less reactive than with bases, strong acids can potentially protonate the triazole ring, altering reactivity and stability. [3] | Potential for complex degradation pathways. |

Section 4: Recommended Storage and Handling Protocols

Adherence to proper storage and handling procedures is essential for maintaining the integrity and reactivity of triflylbenzotriazole. The following protocols are derived from best practices for handling air- and moisture-sensitive electrophilic reagents. [4][5]

Recommended Storage Conditions

| Parameter | Recommendation | Causality and Rationale |

| Temperature | Store in a refrigerator (2-8°C). [5] | Reduces the kinetic rate of decomposition, prolonging shelf life. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). [5] | Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. |

| Container | Keep in the original, tightly sealed container. [4][6] | Prevents contamination and moisture ingress. Use containers with high-quality seals (e.g., PTFE-lined caps). |

| Location | Store in a dry, well-ventilated, designated chemical storage area. [4][7] | Ensures safety and prevents accidental contact with incompatible materials. |

| Light | Protect from light. | While not definitively documented as light-sensitive, this is a standard precaution for complex organic reagents to prevent photochemical degradation. |

Safe Handling Procedures

-

Work Area : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust and to contain any potential spills. [7]2. Personal Protective Equipment (PPE) : Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. [4][8]3. Dispensing : For weighing and dispensing, briefly remove the reagent from cold storage and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Techniques : Whenever possible, handle the solid under a stream of dry inert gas (argon or nitrogen).

-

Cleaning Spills : In case of a spill, avoid raising dust. Mechanically collect the solid into a suitable, labeled container for disposal. [9][6]Do not use water for cleanup.

-

Disposal : Dispose of unused or degraded reagent and contaminated materials as hazardous chemical waste in accordance with local and national regulations. [5]

Section 5: Experimental Protocols for Stability and Purity Assessment

Verifying the purity of triflylbenzotriazole before use is critical for reproducible and high-yielding reactions.

Protocol 5.1: Purity Assessment by ¹H NMR Spectroscopy

This protocol provides a rapid method to check for the primary hydrolysis byproduct, benzotriazole.

-

Sample Preparation : In a clean, dry NMR tube, dissolve ~5 mg of triflylbenzotriazole in ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

-

Data Acquisition : Acquire a standard proton (¹H) NMR spectrum.

-

Data Analysis :

-

Triflylbenzotriazole : The spectrum should show a complex multiplet pattern for the four aromatic protons of the benzotriazole ring.

-

Benzotriazole (Impurity) : The presence of free benzotriazole is indicated by a distinct set of aromatic signals and a very broad N-H proton signal (typically >10 ppm, though its visibility can vary). Compare the spectrum to a reference spectrum of pure benzotriazole if available.

-

Quantification : The level of impurity can be estimated by integrating the signals corresponding to the product and the benzotriazole impurity.

-

Protocol 5.2: Workflow for an Accelerated Stability Study

This workflow outlines how a researcher could perform a forced degradation study to understand the reagent's stability under specific stress conditions.

Caption: Workflow for a forced degradation study.

References

- ChemRxiv. SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates.

- SBLCore. 1,2,3-Benzotriazol... - SAFETY DATA SHEET.

- National Institutes of Health. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates.

- Fisher Scientific. SAFETY DATA SHEET - 1-(Trimethylsilyl)-1H-benzotriazole.

- TCI Chemicals. SAFETY DATA SHEET - 1H-Benzotriazole-1-carboxaldehyde.

- Roth. Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate.

- Lirias. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates.

- Spectrum Chemical. Benzotriazole, (1,2,3-) Powder, Reagent - SAFETY DATA SHEET.

- Carl ROTH. Safety Data Sheet: Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate.

- Carl ROTH. Safety Data Sheet: 1,2,3-Benzotriazole.

- ResearchGate. Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study.

- ResearchGate. Benzotriazole is thermally more stable than 1,2,3-triazole | Request PDF.

Sources

- 1. SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chemos.de [chemos.de]

- 7. carlroth.com [carlroth.com]

- 8. carlroth.com [carlroth.com]

- 9. columbuschemical.com [columbuschemical.com]

electrophilicity of 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole

An In-Depth Technical Guide to the Electrophilicity and Application of 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole

Abstract

1-(Trifluoromethyl)sulphonyl-1H-benzotriazole, hereafter referred to as Tf-Bt, has emerged as a significant reagent in modern organic synthesis. Its efficacy is rooted in the finely tuned electrophilicity of its sulfur center, enabling the facile transfer of the powerful trifluoromethylsulfonyl (triflyl) group to a wide range of nucleophiles. This guide provides an in-depth analysis of the molecular architecture that dictates the reactivity of Tf-Bt. We will explore its synthesis, mechanistic behavior, and practical applications, offering field-proven insights for researchers, chemists, and drug development professionals. The protocols and safety information herein are designed to constitute a self-validating system for its effective and safe implementation in the laboratory.

The Molecular Basis of Electrophilicity

The potent electrophilic character of 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole is not accidental; it is a deliberate consequence of its molecular design. Three key structural components synergize to activate the sulfur atom, rendering it highly susceptible to nucleophilic attack.

-

The Trifluoromethyl (-CF₃) Group: The three fluorine atoms, being the most electronegative elements, exert a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the sulfur atom through the carbon-sulfur bond, significantly increasing its partial positive charge (δ+).

-

The Sulfonyl (-SO₂) Group: The two oxygen atoms are also highly electronegative, further depleting the electron density at the sulfur center. This dual influence from both the -CF₃ and -SO₂ moieties makes the sulfur atom an exceptionally "electron-poor" or electrophilic site.

-

The Benzotriazole (Bt) Moiety: The benzotriazole unit is an outstanding leaving group. The nitrogen atom attached to the sulfonyl group (N-1) readily departs upon nucleophilic attack at the sulfur. The resulting benzotriazolide anion is stabilized by resonance within its aromatic system, making its departure energetically favorable and driving the triflylation reaction forward.

The convergence of a highly electron-deficient sulfur center and a superb leaving group is the cornerstone of Tf-Bt's reactivity as a premier triflylating agent.

Caption: Structural features enhancing the electrophilicity of Tf-Bt.

Synthesis and Spectroscopic Profile

The preparation of Tf-Bt is straightforward and typically achieved by reacting 1H-Benzotriazole with trifluoromethanesulfonic anhydride (Tf₂O).[1][2] This reaction provides the target compound in high yield and purity.

Experimental Protocol: Synthesis of Tf-Bt

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 1H-Benzotriazole (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Reagent: Add trifluoromethanesulfonic anhydride (1.05 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole.

Caption: Step-by-step workflow for the synthesis of Tf-Bt.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for confirming the identity and purity of the synthesized reagent.

| Property | Value | Reference |

| Molecular Formula | C₇H₄F₃N₃O₂S | [3][4] |

| Molecular Weight | 251.19 g/mol | [3] |

| CAS Number | 117632-84-5 | [3] |

| Melting Point | 36.0 to 40.0 °C | [4] |

| Appearance | White to off-white solid | |

| ¹³C NMR (CDCl₃) | Characteristic peaks for aromatic carbons and a quartet for the CF₃ carbon. | [5] |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. | [3] |

Mechanism of Action: The Triflylation Reaction

The primary utility of Tf-Bt is as a "triflylating" agent—a reagent that transfers the triflyl (Tf) group to a nucleophile. The reaction proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur atom.

-

Nucleophilic Attack: A nucleophile (Nu:), such as an alcohol, amine, or enolate, attacks the electron-deficient sulfur atom of the sulfonyl group.

-

Transition State: A transient pentacoordinate sulfur intermediate or transition state is formed.

-

Leaving Group Departure: The nitrogen-sulfur bond cleaves, and the stable benzotriazolide anion is expelled as the leaving group.

-

Product Formation: The triflylated product (Nu-Tf) is formed.

This pathway is highly efficient due to the electronic activation of the sulfur center and the thermodynamic stability of the departing benzotriazolide anion. Compared to the highly aggressive triflic anhydride (Tf₂O), Tf-Bt is often considered a milder and more user-friendly reagent, offering better control and selectivity in complex synthetic schemes.

Caption: General mechanism of nucleophilic attack on Tf-Bt.

Key Applications in Synthesis

The electrophilicity of Tf-Bt makes it a versatile tool for creating highly valuable synthetic intermediates.

-

O-Triflylation of Alcohols and Phenols: The conversion of hydroxyl groups into triflates (-OTf) is a cornerstone transformation in organic chemistry. Triflates are among the best leaving groups known, making them ideal precursors for a vast range of subsequent reactions, including:

-

Nucleophilic substitution (Sₙ1 and Sₙ2)

-

Elimination reactions

-

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)

-

-

N-Triflylation of Amines: Tf-Bt reacts with primary and secondary amines to form trifluoromethanesulfonamides (triflamides).[6] These triflamides exhibit unique chemical properties, including increased acidity of the N-H proton, which can be exploited in subsequent functionalization steps.

Safety and Handling Protocol

As with any reactive chemical, adherence to strict safety protocols is mandatory when handling Tf-Bt.

Hazard Identification:

Protocol for Safe Handling:

-

Engineering Controls: Always handle 1-(Trifluoromethyl)sulphonyl-1H-benzotriazole in a well-ventilated chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

-

Body Protection: Wear a flame-retardant lab coat.

-

-

Handling Practices:

-

First-Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion